molecular formula C23H28N2O4 B2533083 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide CAS No. 921810-18-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide

Cat. No. B2533083
CAS RN: 921810-18-6
M. Wt: 396.487
InChI Key: FBJLPHUJWAGFJW-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Serotonin-3 Receptor Antagonists Development

The design and synthesis of potent serotonin-3 (5-HT3) receptor antagonists have been explored through structure-activity relationship (SAR) studies. Compounds with specific structural characteristics, including benzazepine derivatives, have shown potent 5-HT3 receptor antagonistic activity, suggesting potential applications in therapeutic interventions against conditions mediated by 5-HT3 receptors, such as certain gastrointestinal disorders and chemotherapy-induced nausea and vomiting (Harada et al., 1995).

Antimicrobial and Antifungal Activities

Synthesis and screening of benzazepine derivatives incorporating various heterocyclic rings have revealed antimicrobial and antifungal activities. These studies indicate that certain benzazepine-based compounds could serve as valuable leads for the development of new antimicrobial and antifungal agents, highlighting their potential in addressing microbial diseases and infections (Desai et al., 2013).

Antineoplastic Agents

The synthesis of benzazepine derivatives has been targeted for their potential antineoplastic (anti-cancer) effects. By exploring the structural analogs of known antineoplastic agents, researchers aim to develop new therapeutic options for cancer treatment. The modification of benzazepine core structures and the introduction of specific functional groups are strategies to enhance the antiproliferative activities of these compounds against various cancer cell lines (Kim et al., 2011).

Neuropharmacological Applications

Research on benzazepine derivatives has also extended into neuropharmacology, investigating their potential as inhibitors of specific neurotransmitter uptake mechanisms. These studies are crucial for developing new treatments for neurological disorders, such as epilepsy, anxiety, and depression, by modulating neurotransmitter levels in the brain (Falch et al., 1999).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-15(2)13-25-19-10-9-17(12-20(19)29-14-23(3,4)22(25)27)24-21(26)16-7-6-8-18(11-16)28-5/h6-12,15H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJLPHUJWAGFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide

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